

Isotopic Purity of Pentyl 4-hydroxybenzoate-d4: A Technical Guide

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Compound of Interest

Compound Name: Pentyl 4-hydroxybenzoate-d4

Cat. No.: B12399809

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This technical guide provides a comprehensive overview of the isotopic purity of **Pentyl 4-hydroxybenzoate-d4**, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, isotopic purity assessment, and the analytical methodologies employed.

Data Presentation

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative assays. The data is typically presented in terms of isotopic enrichment and the distribution of different deuterated species. While a specific certificate of analysis for a single batch was not publicly available, the following tables represent typical specifications and a plausible isotopic distribution for high-quality **Pentyl 4-hydroxybenzoate-d4**.

Table 1: Specifications for **Pentyl 4-hydroxybenzoate-d4**

Parameter	Specification	Analytical Method
Chemical Purity	≥98%	HPLC, GC-MS
Isotopic Enrichment	≥98 atom % D	Mass Spectrometry, NMR
Appearance	White to off-white solid	Visual
Solubility	Soluble in Methanol, Acetonitrile	Visual

Table 2: Representative Isotopic Distribution by Mass Spectrometry

Isotopic Species	Notation	Relative Abundance (%)
Unlabeled	d0	< 0.1
Monodeuterated	d1	< 0.5
Dideuterated	d2	< 1.0
Trideuterated	d3	< 1.5
Tetradeguterated	d4	> 97.0

Experimental Protocols

The synthesis and analysis of **Pentyl 4-hydroxybenzoate-d4** require precise and well-documented protocols to ensure high purity and accurate characterization.

Synthesis of Pentyl 4-hydroxybenzoate-d4

The synthesis of **Pentyl 4-hydroxybenzoate-d4** can be achieved through a two-step process: the deuteration of a suitable starting material followed by esterification.

1. Synthesis of 4-Hydroxybenzoic acid-d4:

A common method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

- Materials: 4-Hydroxybenzoic acid, Deuterium oxide (D_2O , 99.8 atom % D), Sulfuric acid-d2 (D_2SO_4 , 98 wt. % in D_2O).
- Procedure:
 - In a sealed reaction vessel, dissolve 4-hydroxybenzoic acid in an excess of deuterium oxide.
 - Add a catalytic amount of sulfuric acid-d2 to the solution.

- Heat the mixture at a high temperature (e.g., 150-180 °C) for an extended period (e.g., 24-48 hours) to facilitate the H-D exchange on the aromatic ring.
- Cool the reaction mixture and precipitate the deuterated 4-hydroxybenzoic acid by adding cold D₂O.
- Filter the product, wash with cold D₂O, and dry under vacuum.
- The process may be repeated to achieve higher levels of deuteration.

2. Esterification of 4-Hydroxybenzoic acid-d₄ with Pentanol:

The deuterated carboxylic acid is then esterified with pentanol. Fischer esterification is a common method.

- Materials: 4-Hydroxybenzoic acid-d₄, n-Pentanol, Sulfuric acid (concentrated).
- Procedure:
 - Combine 4-hydroxybenzoic acid-d₄ and an excess of n-pentanol in a round-bottom flask.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture under reflux for several hours (e.g., 4-8 hours), using a Dean-Stark apparatus to remove the water formed during the reaction.
 - After cooling, neutralize the excess acid with a sodium bicarbonate solution.
 - Extract the **pentyl 4-hydroxybenzoate-d₄** into an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to obtain pure **Pentyl 4-hydroxybenzoate-d₄**.

Isotopic Purity Analysis

The determination of isotopic purity is performed using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.^[1]

1. High-Resolution Mass Spectrometry (HRMS):

HRMS is used to determine the isotopic distribution of the deuterated compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
- Sample Preparation: Prepare a dilute solution of **Pentyl 4-hydroxybenzoate-d4** in a suitable solvent (e.g., acetonitrile/water).
- LC-MS Parameters:
 - Column: A C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
 - Ionization: Electrospray ionization (ESI) in positive or negative mode.
 - Mass Analyzer: Full scan mode with high resolution (>10,000).
- Data Analysis:
 - Acquire the mass spectrum of the analyte.
 - Identify the mass-to-charge ratios (m/z) corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) species.
 - Calculate the relative abundance of each species by integrating the peak areas.
 - The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

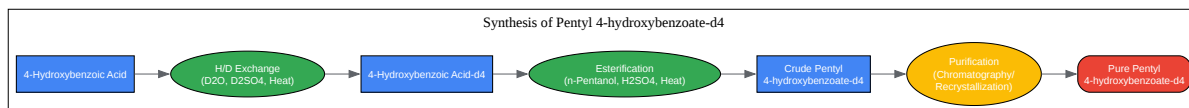
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to confirm the position of deuterium labeling and to provide an independent measure of isotopic enrichment.^{[2][3][4]}

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve an accurately weighed amount of **Pentyl 4-hydroxybenzoate-d4** in a suitable deuterated solvent (e.g., chloroform-d).
- ^1H NMR:
 - Acquire a standard proton NMR spectrum.
 - The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated positions with the integration of a non-deuterated proton signal (e.g., from the pentyl chain).
- ^2H NMR:
 - Acquire a deuterium NMR spectrum.
 - This directly observes the deuterium nuclei, confirming their presence at the expected positions on the aromatic ring.
- ^{13}C NMR:
 - Acquire a carbon-13 NMR spectrum.
 - The signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity compared to the corresponding signals in the unlabeled compound.

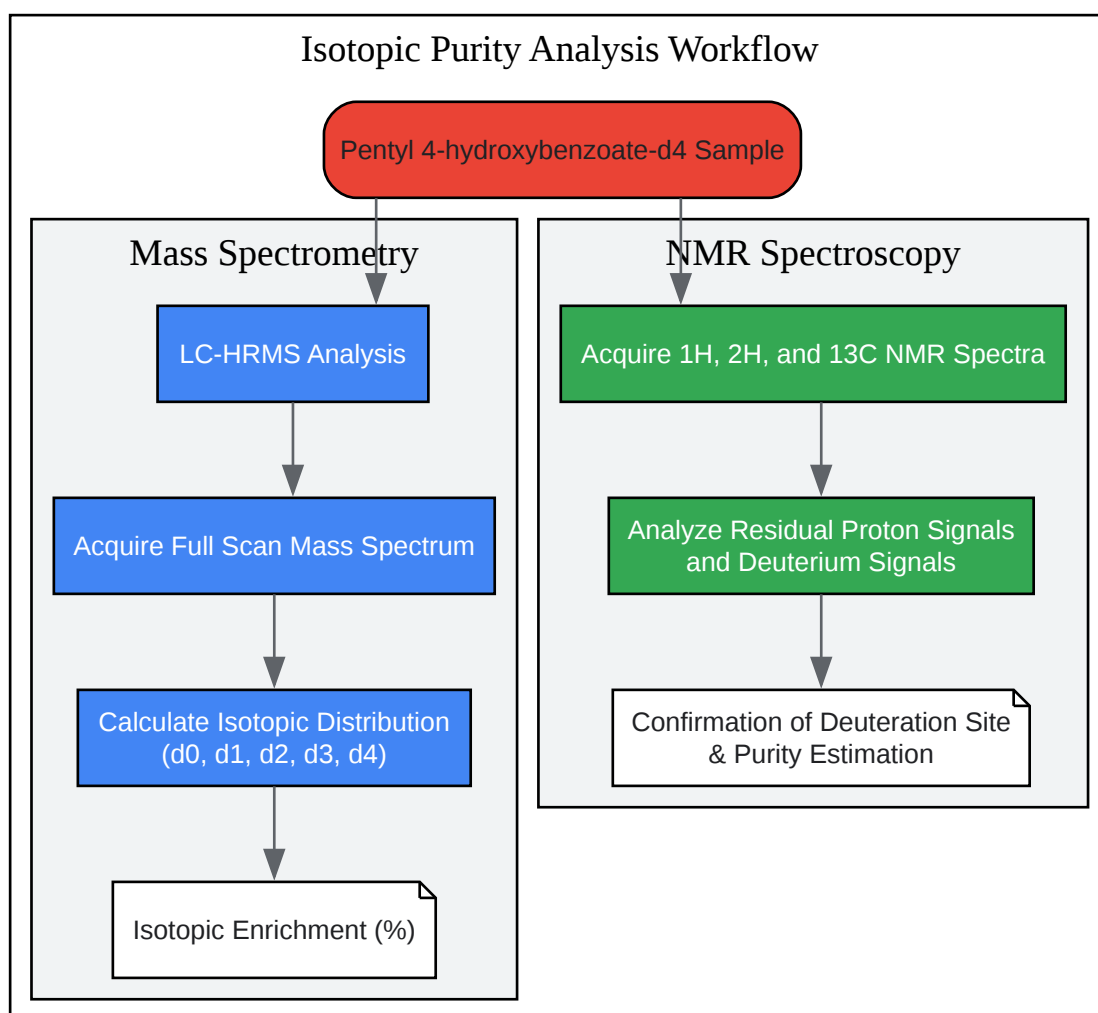
Visualizations

The following diagrams illustrate the synthesis and analytical workflows for **Pentyl 4-hydroxybenzoate-d4**.



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Caption: Synthesis workflow for **Pentyl 4-hydroxybenzoate-d4**.



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Caption: Analytical workflow for isotopic purity determination.

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